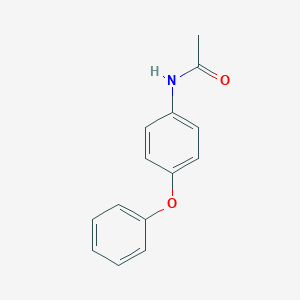

N-(4-Phenoxyphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 33.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40576. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11(16)15-12-7-9-14(10-8-12)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHOMPVYRSEHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212461 | |

| Record name | N-(4-Phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809109 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6312-87-4 | |

| Record name | N-(4-Phenoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6312-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Phenoxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6312-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-PHENOXYPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-PHENOXYPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSE7U756DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms for N 4 Phenoxyphenyl Acetamide and Its Derivatives

Classical Synthetic Approaches

The formation of N-(4-phenoxyphenyl)acetamide fundamentally involves the creation of an amide linkage between a carboxylic acid or its derivative and an amine. Two primary classical methods are prominently utilized: the direct condensation of a carboxylic acid with an amine and the reaction of an amine with a more reactive acyl chloride.

Amide Bond Formation through Carboxylic Acid and Amine Condensation

The direct reaction between a carboxylic acid and an amine to form an amide is a fundamental transformation in organic chemistry. hepatochem.com However, this process is often challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate-ammonium salt. libretexts.orgdur.ac.uk To overcome this, the reaction is typically conducted by heating the salt above 100°C to drive off water and form the amide. libretexts.org

Alternatively, coupling agents are frequently employed to facilitate the reaction under milder conditions. hepatochem.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as hydroxybenzotriazole (B1436442) (HOBt), activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. evitachem.comresearchgate.net For instance, the synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide involves the reaction of indole-3-acetic acid with 4-phenoxyaniline (B93406) using DCC and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in dichloromethane (B109758).

Mechanism of Addition-Elimination Reactions

The formation of an amide bond from a carboxylic acid and an amine, particularly when activated, proceeds through a nucleophilic addition-elimination mechanism. savemyexams.comsavemyexams.comscience-revision.co.uk The key steps are:

Activation of the Carboxylic Acid: In the presence of a coupling agent like DCC, the carboxylic acid is activated to form a highly reactive intermediate. libretexts.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the activated carboxylic acid. savemyexams.comchemguide.co.uk This addition step forms a tetrahedral intermediate. science-revision.co.uk

Proton Transfer: A proton is transferred, often facilitated by other molecules in the reaction mixture. libretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating a leaving group (which was originally part of the coupling agent), resulting in the final amide product. libretexts.orgchemguide.co.uk

This two-step process of addition followed by elimination is characteristic of nucleophilic acyl substitution reactions. science-revision.co.uk

Influence of pH on Zwitterionic Tetrahedral Intermediates

The stability and breakdown of the tetrahedral intermediate are significantly influenced by the pH of the reaction medium. The intermediate can exist in a zwitterionic form, where the oxygen atom is negatively charged and the nitrogen atom is positively charged. researchgate.net

The protonation state of this intermediate is crucial for the reaction pathway. In acidic solutions, the breakdown of the N-protonated tetrahedral intermediate can occur. cdnsciencepub.com Conversely, under basic conditions, the deprotonated form is more prevalent. researchgate.net Studies have shown that amide formation can be strongly inhibited in highly acidic (pH < 2) or highly basic (pH > 12) solutions, suggesting that the condensation reaction is most efficient between the neutral forms of the amine and carboxylic acid. acs.org The rate-determining step can shift depending on the pKa of the reacting amine; for less basic amines, proton transfer within the zwitterionic intermediate can be rate-limiting. sci-hub.box

Reaction of 4-(Phenoxy)aniline with Chloroacetyl Chloride

A more direct and often higher-yielding method for synthesizing this compound derivatives involves the acylation of 4-(phenoxy)aniline with a reactive acyl chloride, such as chloroacetyl chloride. grafiati.com This reaction is a type of nucleophilic acyl substitution. chemguide.co.uk

The synthesis of 2-chloro-N-(4-phenoxyphenyl)acetamide is a prime example, where 4-(phenoxy)aniline is reacted with chloroacetyl chloride. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. chemguide.co.uk

Optimization of Reaction Conditions (Temperature, Solvents)

The efficiency of the acylation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and base.

| Parameter | Conditions | Outcome | Reference |

| Solvent | Anhydrous solvents like 1,2-dichloroethane, benzene (B151609), or toluene (B28343) are commonly used. | Anhydrous conditions prevent the hydrolysis of the reactive chloroacetyl chloride. | advancechemjournal.comgoogle.com |

| Base | Organic bases such as triethylamine (B128534) or inorganic bases like potassium carbonate are employed. | The base neutralizes the HCl byproduct, driving the reaction to completion. | advancechemjournal.com |

| Temperature | The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of the acyl chloride to control the exothermic reaction, followed by stirring at room temperature or reflux to ensure completion. | Controlled temperature helps to minimize side reactions and improve yield. | |

| Reaction Time | Durations can range from a few hours to overnight. | Sufficient reaction time ensures the reaction proceeds to completion. | nih.gov |

For example, one procedure involves refluxing a suspension of 4-(phenoxy)aniline with chloroacetyl chloride in the presence of ammonium (B1175870) chloride and hexamethyldisilazane (B44280) (HMDS), followed by workup to yield the product in high purity. nih.gov Another method reports an 85.25% yield when the reaction is conducted in benzene under reflux.

Purification Strategies (Recrystallization, Flash Chromatography)

After the reaction is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and residual solvents. The two most common and effective purification techniques for this compound derivatives are recrystallization and flash chromatography.

Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a hot solvent or a mixture of solvents in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For 2-chloro-N-(4-phenoxyphenyl)acetamide, recrystallization from a solvent mixture like ethyl acetate-hexane is a common practice. nih.gov Yields of up to 80% with fine crystalline products have been reported after recrystallization.

Flash Chromatography is a rapid form of column chromatography that uses pressure to speed up the separation process. It is particularly useful for separating complex mixtures or when recrystallization is not effective. The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of increasing polarity. For instance, derivatives of this compound have been purified using flash chromatography with a gradient of methanol (B129727) in dichloromethane or an elution system of n-hexane:ethyl acetate (B1210297). nih.govdergipark.org.tr This technique allows for the isolation of highly pure compounds, often with purity greater than 95%.

The choice between recrystallization and flash chromatography depends on the nature of the product and the impurities present. Often, a combination of both methods is used to achieve the highest purity.

Synthesis of Derivatized N-(4-Phenoxyphenyl)acetamides

The derivatization of the this compound scaffold is primarily achieved by leveraging the reactivity of its precursors, such as 2-chloro-N-(4-phenoxyphenyl)acetamide. This key intermediate allows for the introduction of various molecular fragments through nucleophilic substitution reactions, leading to a diverse range of derivatives.

Synthesis of Uracil-Bearing this compound Derivatives

A significant area of research involves the conjugation of a uracil (B121893) moiety to the this compound core. This is typically accomplished by reacting a suitable 1-substituted uracil derivative with 2-chloro-N-(4-phenoxyphenyl)acetamide. researchgate.netnih.gov The resulting compounds feature the uracil ring attached to the acetamide (B32628) nitrogen via a linker.

The primary synthetic route to uracil-bearing this compound derivatives involves the N-alkylation of a 1-substituted uracil at its N3 position. nih.govmathnet.ru This is achieved through a condensation reaction with 2-chloro-N-(4-phenoxyphenyl)acetamide (1). nih.gov The process begins with the treatment of various 1-substituted uracils with a base in a suitable solvent, followed by the addition of the chloroacetamide reagent. nih.govmathnet.ru This reaction results in the formation of a new carbon-nitrogen bond, linking the uracil and phenoxyphenylacetamide moieties. nih.gov Yields for these target compounds are generally high, often ranging from 79% to 90%. nih.gov

The synthesis of the key intermediate, 2-chloro-N-(4-phenoxyphenyl)acetamide (1), is accomplished by reacting 4-phenoxyaniline (2) with chloroacetyl chloride. nih.gov

General Reaction Scheme:

Scheme depicting the condensation of a 1-substituted uracil with 2-chloro-N-(4-phenoxyphenyl)acetamide (1) to yield the N3-alkylated product.

Scheme depicting the condensation of a 1-substituted uracil with 2-chloro-N-(4-phenoxyphenyl)acetamide (1) to yield the N3-alkylated product.

The choice of base and solvent is critical for the success of the condensation reaction and significantly influences the reaction yields. Potassium carbonate (K₂CO₃) is commonly employed as the base, and dimethylformamide (DMF) is the preferred solvent. researchgate.netnih.govmathnet.rukuleuven.beacs.org

The role of K₂CO₃ is to deprotonate the N3-hydrogen of the uracil ring, generating a nucleophilic uracil anion. This anion then attacks the electrophilic carbon of the 2-chloro-N-(4-phenoxyphenyl)acetamide, displacing the chloride ion in a nucleophilic substitution reaction. nih.govmathnet.ru Using a 1.5-fold excess of potassium carbonate has been shown to be effective. mathnet.ru

DMF is an ideal solvent for this reaction due to its polar aprotic nature. It effectively dissolves both the uracil derivatives and the inorganic base, facilitating a homogeneous reaction mixture. nih.govmathnet.ru The reaction is often carried out at elevated temperatures, such as 80 °C, to ensure a reasonable reaction rate, followed by stirring at room temperature for an extended period (e.g., 24 hours) to drive the reaction to completion. nih.govmathnet.ru This combination of K₂CO₃ and DMF consistently leads to good to excellent yields of the desired products. nih.govmathnet.ru

| Reactants | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Substituted Uracils + Compound 1 | K₂CO₃ | DMF | 80 °C then RT | 24 h | 79-90% | nih.gov |

| 1-[5-(4-bromophenoxy)pentyl]uracil (6) + Chloroacetamides | K₂CO₃ (1.5-fold excess) | DMF | 80 °C then RT | 24 h | 78-90% | mathnet.ru |

| 1-[ω-(4-bromophenoxy)alkyl]uracil + Compound 1 derivatives | K₂CO₃ | DMF | Room Temp | 24 h | 72-81% | kuleuven.be |

To explore structure-activity relationships, derivatives featuring long alkyl chains linking the uracil and the phenoxy group have been synthesized. researchgate.netkuleuven.benih.gov These syntheses involve starting materials like 1-[ω-(4-bromophenoxy)alkyl]uracils, where the alkyl chain (e.g., octyl, decyl, dodecyl) is already in place. researchgate.netkuleuven.be

The synthesis of these long-chain precursors, such as 1-[ω-(p-bromophenoxy)alkyl]uracils, can be achieved through methods like the silyl (B83357) version of the Hilbert–Johnson reaction. This involves the condensation of 2,4-bis(trimethylsilyloxy)pyrimidine with the corresponding 1-bromo-ω-(p-bromophenoxy)alkanes. kuleuven.be These intermediates are then reacted with 2-chloro-N-(4-phenoxyphenyl)acetamide or its derivatives under the standard K₂CO₃/DMF conditions to yield the final long-chained products. researchgate.netkuleuven.be For instance, a derivative incorporating a dodecane-1,12-diyl linker has been successfully synthesized. researchgate.netkuleuven.be

Role of Bases (e.g., K₂CO₃) and Solvents (e.g., DMF) in Reaction Yields

Synthesis of Isoxazole-Bearing this compound Derivatives

Another class of derivatives involves the incorporation of an isoxazole (B147169) ring. The synthetic strategies focus on building the isoxazole ring and then attaching it to the this compound core, or constructing the molecule from a pre-formed 4-phenoxyphenyl isoxazole moiety.

A series of 4-phenoxyphenyl isoxazole derivatives has been synthesized, demonstrating a pathway to incorporate this specific moiety. nih.gov The synthesis starts with commercially available materials and proceeds through several key steps to build the final structure. nih.gov

The process begins with an etherification reaction between a phenol (B47542) (or a substituted phenol) and 4-fluorobenzaldehyde (B137897) in the presence of K₂CO₃ to form a 4-phenoxybenzaldehyde (B127426) intermediate (2). nih.gov This aldehyde is then converted to an aldoxime (3) by reacting it with hydroxylamine. Subsequent chlorination of the aldoxime with N-chlorosuccinimide (NCS) yields a chloroaldoxime (4), a key precursor for the isoxazole ring formation. The isoxazole ring is then constructed via a cycloaddition reaction, leading to a 4-phenoxyphenyl isoxazole with a functional group suitable for further modification, such as an ester. Finally, this ester can be hydrolyzed to a carboxylic acid and then coupled with an amine to form the desired amide, such as a this compound derivative. nih.gov For example, compound 6l , which contains a phenylacetamide group, was synthesized using this approach. nih.gov

| Step | Reactants | Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Phenol + 4-Fluorobenzaldehyde | K₂CO₃ | 4-Phenoxybenzaldehyde (2) | Ether synthesis |

| 2 | Intermediate 2 | Hydroxylamine | Aldoxime (3) | Addition-elimination reaction |

| 3 | Intermediate 3 | N-Chlorosuccinimide (NCS) | Chloroaldoxime (4) | Chlorination |

| 4 | Intermediate 4 + Alkyne | Base | Isoxazole ester (5) | [3+2] Cycloaddition |

| 5 | Intermediate 5 | Acid/Base Hydrolysis | Isoxazole carboxylic acid | Ester hydrolysis |

| 6 | Isoxazole carboxylic acid + Amine | Coupling agents | Target Isoxazole Amide (e.g., 6l) | Amide bond formation |

Incorporation of 4-Phenoxyphenyl Isoxazole Moieties

Synthesis of Quinazolinone-Bearing this compound Derivatives

Quinazolinone-bearing this compound derivatives represent a significant class of compounds with diverse biological activities. Their synthesis often involves multi-step reaction sequences.

A common method for synthesizing these derivatives involves the condensation of a quinazolin-4(3H)-one scaffold with 2-bromo-N-(4-phenoxyphenyl)acetamide. In a typical procedure, the quinazolin-4(3H)-one derivative is dissolved in a solvent like dimethylformamide (DMF), followed by the addition of 2-bromo-N-(4-phenoxyphenyl)acetamide and a base such as potassium carbonate (K₂CO₃) at room temperature. acs.org The reaction mixture is stirred for several hours to facilitate the nucleophilic substitution, where the nitrogen at the N-3 position of the quinazolinone ring attacks the electrophilic carbon of the bromoacetamide, displacing the bromide ion. acs.org This results in the formation of the desired this compound derivative linked to the quinazolinone core. acs.org

The general reaction is as follows: Quinazolin-4(3H)-one + 2-Bromo-N-(4-phenoxyphenyl)acetamide --(K₂CO₃, DMF)--> Quinazolinone-Bearing this compound Derivative

The synthesis of derivatives incorporating a piperazine (B1678402) moiety attached to the quinazolinone ring has been explored to enhance biological activity. acs.orgijpras.com One synthetic route begins with the synthesis of 2-(chloromethyl)quinazolin-4(3H)-one from 2-methylquinazolin-4(3H)-one using N-chlorosuccinimide (NCS) and a radical initiator like azobisisobutyronitrile (AIBN). acs.org The resulting 2-(chloromethyl)quinazolin-4(3H)-one is then reacted with 1-Boc-piperazine in the presence of a base like triethylamine (Et₃N). acs.org The Boc-protecting group is subsequently removed to yield the 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one intermediate. acs.org Finally, this intermediate is condensed with 2-bromo-N-(4-phenoxyphenyl)acetamide to afford the target compound. acs.org

Another approach involves the reaction of N-(2-(4-(4-(2-chloroacetyl) piperazin-1-yl) phenyl) -4-oxoquinazolin-3(4H) -yl) benzamide (B126) with various anilines in the presence of glacial acetic acid to yield N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H) -yl) benzamide derivatives. ijpras.com

Condensation with 2-Bromo-N-(4-phenoxyphenyl)acetamide

Synthesis of Thiadiazole-Bearing this compound Derivatives

The incorporation of a thiadiazole ring into the this compound framework has led to the development of novel compounds with potential therapeutic applications.

A strategy to create more complex derivatives involves the integration of both triazole and thiadiazole rings. For instance, a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality has been designed and synthesized. nih.gov The synthesis of such hybrid molecules often leverages click chemistry, where a quinazoline (B50416) derivative containing a propargyl group reacts with an azide (B81097) in the presence of a copper catalyst to form a 1,2,3-triazole ring. nih.gov This triazole-containing intermediate can then be further functionalized.

The introduction of sulfanyl (B85325) (thio) groups is also a common modification. For example, 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio)]acetohydrazide can be reacted with aldehydes or ketones to produce thiadiazole derivatives bearing hydrazone moieties. nih.gov

The formation of thioether bonds is a key step in the synthesis of many thiadiazole-bearing this compound derivatives. These bonds can be formed through various methods, including the reaction of a thiol-containing heterocycle with an alkyl halide. For instance, the synthesis of 1,2,4-triazole (B32235) thioether derivatives bearing a quinazoline moiety has been reported. semanticscholar.org

In a specific example, 2-mercapto-5-substituted-1,3,4-thiadiazoles can be synthesized and then reacted with a suitable haloacetamide derivative to form a thioether linkage. This approach allows for the connection of the thiadiazole ring to the acetamide portion of the this compound scaffold.

Integration of Triazole Rings and Sulfanyl Groups

Synthesis of N-Phenylphenoxyacetamide Motif

The N-phenylphenoxyacetamide motif is a key structural component in a variety of biologically active compounds. Its synthesis is often a crucial step in the development of new therapeutic agents. A common approach involves the acylation of a phenoxyaniline (B8288346) derivative with an appropriate acetylating agent.

One notable application of this motif is in the development of inhibitors for EthR, a transcriptional repressor in Mycobacterium tuberculosis. Researchers have identified a chemical family of EthR inhibitors that feature the N-phenylphenoxyacetamide scaffold. The synthesis of these inhibitors was guided by high-throughput screening and subsequent structure-based design. researchgate.netacs.org The initial discovery of this motif's activity led to the creation of a focused library of 960 related compounds to explore the structure-activity relationship. researchgate.netacs.org The synthesis of these derivatives often involves the reaction of various substituted anilines with chloroacetyl chloride to form 2-chloro-N-phenylacetamide intermediates. researchgate.net These intermediates can then be further modified to produce the final N-phenylphenoxyacetamide derivatives.

The general synthetic approach can be summarized as follows:

Reaction of a substituted aniline (B41778) with chloroacetyl chloride in a suitable solvent like dimethylformamide (DMF) to yield a 2-chloro-N-phenylacetamide derivative. researchgate.net

Subsequent reaction of the chloro-intermediate with a phenol derivative, often in the presence of a base, to form the ether linkage and complete the N-phenylphenoxyacetamide scaffold.

This modular synthetic strategy allows for the introduction of a wide range of substituents on both the phenyl and phenoxy rings, facilitating the optimization of biological activity. researchgate.netacs.org

Novel One-Pot Palladium-Mediated Syntheses

To enhance efficiency and yield, novel one-pot synthetic methods have been developed, particularly those utilizing palladium catalysis. These methods streamline the synthesis process by combining multiple reaction steps into a single procedure, avoiding the isolation of intermediates.

A significant advancement in this area is the one-pot, three-component synthesis of fused 4H-pyrans that incorporate a 2-phenoxy-N-phenylacetamide moiety. arkat-usa.org This reaction involves the combination of a 2-(4-formylphenoxy)-N-(aryl)acetamide, malononitrile, and an active methylene (B1212753) reagent in the presence of a catalyst. arkat-usa.org While this specific example leads to a more complex heterocyclic system, the underlying principles of one-pot synthesis are applicable to the construction of various this compound derivatives.

Palladium-catalyzed reactions are particularly valuable for forming the carbon-nitrogen and carbon-oxygen bonds present in the this compound structure. Although direct one-pot palladium-mediated synthesis of the parent compound is not extensively detailed in the provided context, the development of such methods for related structures suggests a promising avenue for future synthetic efforts. mdpi.com

Reductive Amination Procedures

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is a key strategy in the synthesis of amines. synplechem.com This reaction involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comchemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). synplechem.commasterorganicchemistry.com

While not a direct synthesis of the acetamide functionality, reductive amination is crucial for preparing the amine precursors required for the synthesis of this compound and its derivatives. For instance, a substituted phenoxyaniline, the amine component, could be synthesized via a reductive amination pathway. The general procedure involves reacting an aldehyde or ketone with an amine in the presence of a reducing agent. rsc.org The choice of solvent and reducing agent can be optimized to achieve high conversion and purity. rsc.org

The process can be carried out in a one-pot fashion, where the imine formation and reduction occur in the same reaction vessel. chemistrysteps.com This approach is highly efficient and is a cornerstone of medicinal chemistry for creating libraries of amine-containing compounds. synplechem.com

Application in PET Biomarker Precursor Synthesis

The this compound scaffold is a critical component in the structure of several radioligands used in Positron Emission Tomography (PET) imaging. These biomarkers are used to visualize and quantify the density of specific targets in the body, such as the translocator protein (TSPO), which is upregulated in neuroinflammation. researchgate.netthno.orgacs.org

A key example is the precursor for [11C]PBR28, a well-established PET radioligand for TSPO. The synthesis of its precursor, N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl)acetamide, has been achieved through a novel one-pot palladium-mediated procedure. researchgate.net This method offers a simpler and more efficient alternative to previous multi-step syntheses, providing high-quality precursor suitable for clinical applications. researchgate.net

Similarly, derivatives of this compound, such as [11C]DAA1106 (N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide), are also potent PET radioligands for TSPO. acs.orgnih.gov The synthesis of the precursors for these radiotracers is a critical step in their production. For instance, the precursor for [11C]FEDAA1106 was synthesized in multiple steps with moderate to high yields. acs.org These synthetic routes often involve the careful introduction of functional groups that can be later radiolabeled with positron-emitting isotopes like carbon-11 (B1219553) or fluorine-18. nih.govresearchgate.net

The development of efficient and automated synthesis methods for these precursors is crucial for the widespread clinical use of these important diagnostic tools. researchgate.netthno.org

Synthesis of Hybrid Molecules for Specific Biological Activities

The this compound scaffold has been incorporated into hybrid molecules to combine its properties with those of other pharmacophores, aiming to create new compounds with enhanced or novel biological activities.

Chromen-2-one Based Hybrid Molecules

Chromen-2-one (coumarin) derivatives are known to possess a wide range of pharmacological properties. chemistryjournals.net By coupling the N-phenylphenoxyacetamide moiety with a chromen-2-one core, researchers have developed new hybrid molecules with potential anti-tubercular activity. chemistryjournals.net

The synthesis of these hybrids typically involves a coupling reaction between a 7-hydroxy-4-methyl-2H-chromen-2-one and a pre-synthesized this compound derivative containing a reactive group, such as a chloroacetamide. chemistryjournals.net For example, 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(4-phenoxyphenyl)acetamide was synthesized through this approach. chemistryjournals.net The reaction is generally carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate. chemistryjournals.net

Another strategy involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride to produce a hybrid molecule. mdpi.com This highlights the versatility of the chromenone scaffold in creating new bioactive compounds. The synthesis of various chromene-sulfonamide hybrids has also been reported using green chemistry methods. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| 7-hydroxy-4-methyl-2H-chromen-2-one | 2-chloro-N-(4-phenoxyphenyl)acetamide | 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(4-phenoxyphenyl)acetamide | chemistryjournals.net |

| 7-amino-4-methyl-2H-chromen-2-one | (±)-2-chloro-2-phenylacetyl chloride | (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide | mdpi.com |

Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid Hybrids

In a bid to develop new anticonvulsant agents, a novel series of hybrid molecules combining the phenoxyphenyl, 1,3,4-oxadiazole, and N-phenylacetamide pharmacophores have been designed and synthesized. nih.gov These complex molecules, termed phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids, were prepared through a multi-step synthetic route. nih.govresearchgate.net

The general synthetic strategy for these hybrids (compounds 8a-m ) is outlined as follows: researchgate.net

Synthesis of a 5-(4-phenoxyphenyl)-1,3,4-oxadiazole-2-thiol intermediate.

Reaction of this intermediate with a 2-chloro-N-arylacetamide.

This modular approach allows for the introduction of various substituents on the N-phenylacetamide portion of the molecule, enabling the exploration of structure-activity relationships for anticonvulsant activity. nih.gov The synthesis of these hybrids has been successfully achieved, and the resulting compounds have been evaluated for their biological activity. nih.govresearchgate.net

| Intermediate 1 | Intermediate 2 | Hybrid Product | Reference |

| 5-(4-phenoxyphenyl)-1,3,4-oxadiazole-2-thiol | 2-chloro-N-arylacetamide | Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid derivative | nih.govresearchgate.net |

Synthesis of N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide

The synthesis of N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide is a multi-step process that involves the introduction of an acetamide group onto a substituted phenoxyphenyl backbone.

The formation of the acetamide functional group is typically achieved through the reaction of the corresponding amine, 4-amino-2-chloro-5-phenoxyphenol, with either acetic anhydride (B1165640) or acetyl chloride. ontosight.ai This is a common and effective method for the acylation of amines. nih.gov The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

In a typical procedure, the starting amine is dissolved in a suitable solvent, and the acetylating agent is added. The reaction may be stirred at room temperature or heated to facilitate completion. nih.gov The choice between acetic anhydride and acetyl chloride can depend on factors such as reactivity and reaction conditions. Acetyl chloride is generally more reactive than acetic anhydride.

The general reaction can be represented as follows:

Starting Material: 4-Amino-2-chloro-5-phenoxyphenol

Reagent: Acetic Anhydride or Acetyl Chloride

Product: N-(4-Amino-2-chloro-5-phenoxyphenyl)acetamide

Nitration Reactions and Isomer Formation

Nitration is a crucial electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto an aromatic ring. In the context of this compound, this reaction leads to the formation of nitro-substituted derivatives.

The nitration of aromatic compounds like N-phenylacetamide proceeds via an electrophilic aromatic substitution mechanism. researchgate.netjcbsc.org This reaction typically employs a nitrating mixture composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). jcbsc.orgbyjus.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comsavemyexams.com

The mechanism involves the following key steps:

Generation of the Electrophile: Nitric acid reacts with sulfuric acid to form the nitronium ion (NO₂⁺).

Nucleophilic Attack: The electron-rich aromatic ring of the substrate attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lkouniv.ac.in

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product. masterorganicchemistry.com

The acetamido group (-NHCOCH₃) on the aromatic ring is an activating group and an ortho, para-director, meaning it preferentially directs the incoming electrophile to the positions ortho and para to itself. byjus.commasterorganicchemistry.com

Nitration reactions are highly exothermic, and careful temperature control is critical to ensure both safety and product selectivity. researchgate.netjcbsc.org Uncontrolled temperature increases can lead to the formation of unwanted byproducts and, in some cases, runaway reactions. google.com

To manage the heat generated, the reaction is typically carried out in an ice bath to maintain a low temperature, often below 20°C. jcbsc.orgbyjus.com The nitrating agent is added slowly and with continuous stirring to dissipate the heat effectively. In industrial settings, specialized cooling systems, such as cooling coils circulating a cold medium, are employed. google.com For sensitive substrates, continuous flow reactors can offer superior temperature control due to their high surface-area-to-volume ratio, allowing for efficient heat exchange. beilstein-journals.org

| Parameter | Importance in Nitration | Control Method |

| Temperature | Prevents side reactions and ensures safety. | Ice baths, slow addition of reagents, cooling coils, continuous flow reactors. jcbsc.orgbyjus.comgoogle.combeilstein-journals.org |

| Reaction Time | Influences the extent of reaction and yield. | Monitored to achieve optimal conversion. |

| Reagent Concentration | Affects reaction rate and product distribution. | Carefully controlled addition of nitrating mixture. |

The acetamido group (-NHCOCH₃) in this compound is an ortho, para-directing group. byjus.com This means that during electrophilic aromatic substitution, such as nitration, the incoming nitro group will predominantly add to the positions ortho or para to the acetamido group. masterorganicchemistry.com

The formation of two main isomers, the para-product and the ortho-product, is expected. researchgate.netjcbsc.org The para-isomer is generally the major product due to reduced steric hindrance compared to the ortho position. masterorganicchemistry.com The electronic effect of the acetamido group, which donates electron density to the ring through resonance, stabilizes the carbocation intermediates formed during both ortho and para attack, making these pathways more favorable than meta attack.

The ratio of para to ortho isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used.

Control of Temperature in Exothermic Nitration

Crystallization and Purification Techniques

After the synthesis, the crude product, such as N-(4-nitrophenyl)acetamide, is often a mixture of isomers and unreacted starting materials. Purification is essential to isolate the desired product in a pure form. Crystallization is a primary technique used for the purification of solid organic compounds. jcbsc.org

The principle of crystallization relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent system. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities in the solution (mother liquor).

For the purification of p-nitroacetanilide, a common technique is recrystallization from ethanol (B145695) or a binary mixture of ethanol and water. jcbsc.orgbyjus.com The ortho-isomer is typically more soluble in alcohol, which facilitates the separation of the less soluble para-isomer upon cooling. byjus.com The process generally involves:

Dissolving the crude product in a minimal amount of hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly to promote the formation of well-defined crystals.

Collecting the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the purified crystals.

The purity of the final product can be assessed by techniques such as thin-layer chromatography (TLC) and melting point determination. jcbsc.org Advanced purification methods like flash chromatography may also be employed for more challenging separations. doi.org

| Technique | Purpose | Typical Solvents/Methods |

| Crystallization | Purification of solid products. | Ethanol, Ethanol/water mixtures. jcbsc.orgbyjus.com |

| Filtration | Separation of solid crystals from the liquid phase. | Buchner funnel with vacuum. |

| Washing | Removal of impurities from the crystal surface. | Cold solvent. byjus.com |

| Drying | Removal of residual solvent from the purified product. | Air drying, oven drying at low temperature. |

| Flash Chromatography | Advanced purification for complex mixtures. | Silica gel with appropriate eluent systems. doi.org |

Binary Mixture Solvents for Enhanced Purity and Yield

The selection of an appropriate solvent system is a critical parameter in the synthesis and purification of chemical compounds, directly influencing the yield and purity of the final product. While single-solvent systems are common, binary mixture solvents often provide superior control over the crystallization process, which is a key purification step. This is particularly relevant for this compound and its derivatives, where achieving high purity is essential. The use of a binary solvent system, typically composed of a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is sparingly soluble, allows for fine-tuning of the solubility profile to maximize the recovery of pure crystals.

Research Findings

Research into the purification of acetamide derivatives has demonstrated the effectiveness of using binary solvent mixtures for recrystallization. A notable example, analogous to the purification of this compound, is the synthesis and crystallization of N-(4-nitrophenyl) acetamide. In this study, researchers investigated the impact of an ethanol-water binary mixture on the purity and yield of the product. jcbsc.org The crude product was recrystallized using various concentrations of ethanol-water, ranging from 20% to 80%, as well as pure ethanol and pure water. jcbsc.org

The findings indicated that the use of the binary mixture significantly influenced the outcome of the crystallization. jcbsc.org Analysis showed that the samples recrystallized from the ethanol-water mixtures had a higher degree of purity compared to the crude, unpurified product. jcbsc.org The principle behind this is that the target compound dissolves in the hot binary mixture, and as the solution cools, the solubility decreases, causing the pure compound to crystallize while impurities remain dissolved in the mother liquor. The precise ratio of the two solvents is crucial for optimizing both the yield and the purity.

The selection of the binary solvent system is based on the polarity and solubility characteristics of the target compound and its impurities. The goal is to identify a pair of miscible solvents that provides a steep solubility curve for the desired product—high solubility at elevated temperatures and low solubility at room temperature or below.

Below is a data table summarizing the application of binary solvent systems in the purification of this compound and analogous compounds.

| Target Compound Class | Binary Solvent System | Solvent Ratio (v/v) | Purpose | Outcome | Reference |

| N-aryl acetamides | Ethanol / Water | Varied (e.g., 20% to 80%) | Recrystallization/Purification | Significantly improved product purity and yield. | jcbsc.org |

| Thio-acetamide derivatives | Ethanol / Water | Not specified | Recrystallization/Purification | Effective purification of final products. | dergipark.org.tr |

| Amino-N-arylacetamides | Diethyl Ether / Hexane (B92381) | Not specified | Recrystallization | Purification of the product to >90% purity. | nih.gov |

| Chloro-N-arylacetamides | Ethyl Acetate / Hexane | Not specified | Recrystallization | Isolation of fine crystalline product. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(4-Phenoxyphenyl)acetamide, offering precise information about the hydrogen and carbon atomic environments.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the this compound molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the ¹H NMR spectrum of a related compound, 2-(3-Propargyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide, shows characteristic signals. nih.gov For instance, the protons on the phenoxy group and the acetamide (B32628) phenyl ring exhibit complex multiplets in the aromatic region. nih.gov The amide proton (NH) typically appears as a singlet, with its chemical shift being sensitive to solvent and concentration. nih.gov

In a different context, the ¹H NMR spectrum of N-(4-phenoxyphenyl)-3-phenylpropanamide in deuterated chloroform (B151607) (CDCl3) reveals distinct signals. dergipark.org.tr The protons on the phenyl ring adjacent to the amide nitrogen appear as a doublet at approximately 7.37 ppm, while the other aromatic protons present as a series of multiplets between 6.92 and 7.33 ppm. dergipark.org.tr The amide proton is observed as a broad singlet at 7.14 ppm. dergipark.org.tr

A summary of typical ¹H NMR spectral data for a similar acetamide derivative is presented below:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | 6.92 - 7.37 | m | - |

| Amide Proton (NH) | 7.14 | br s | - |

| Methylene (B1212753) Protons (CH2) | 2.65 - 3.04 | t | 7.6 |

Note: Data is for the related compound N-(4-phenoxyphenyl)-3-phenylpropanamide and serves as an illustrative example. dergipark.org.tr

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. The spectrum for N-(4-phenoxyphenyl)-3-phenylpropanamide in CDCl3 shows the carbonyl carbon of the amide group at a characteristic downfield shift of around 170.3 ppm. dergipark.org.tr The carbon atoms of the two phenyl rings appear in the range of 118.4 to 157.5 ppm. dergipark.org.tr The carbons of the methylene groups are found further upfield. dergipark.org.tr

Publicly available spectral data for this compound confirms the presence of distinct carbon environments. nih.gov

The following table summarizes the ¹³C NMR data for a related acetamide structure:

| Carbon Assignment | Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 170.3 |

| Aromatic Carbons | 118.4 - 157.5 |

| Methylene Carbons (CH2) | 31.6, 39.3 |

Note: Data is for the related compound N-(4-phenoxyphenyl)-3-phenylpropanamide and serves as an illustrative example. dergipark.org.tr

Solid-state NMR (ssNMR) is a powerful technique for studying the interactions of molecules like this compound derivatives with biological membranes and proteins in a native-like environment. scispace.com For instance, ssNMR has been employed to investigate the interaction between membrane proteins and cholesterol. nih.gov This technique is particularly valuable because it can provide high-resolution structural and dynamic information about proteins embedded in lipid bilayers. scispace.com

Studies on the translocator protein (TSPO), a mitochondrial membrane protein, have utilized ssNMR to understand its structure and how it interacts with ligands and lipids like cholesterol. mpg.deresearchgate.net A derivative, N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106), has been used as a radioligand in such studies, where it was found to increase the structural stability of the protein. nih.gov Solid-state NMR experiments have demonstrated that TSPO can exist as both a monomer and a dimer within a DMPC liposome (B1194612) environment, a process influenced by protein concentration. nih.gov

¹³C NMR Spectral Analysis

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For the related compound 2-Bromo-N-(4-phenoxyphenyl)acetamide, the calculated mass for the protonated molecule [M+H]⁺ is 306.0130, with the experimentally found value being 306.0121. dergipark.org.tr Similarly, for N-(4-phenoxyphenyl)-3-phenylpropanamide, the calculated mass for [M+H]⁺ is 318.1494, and the observed mass is 318.1478. dergipark.org.tr These close correlations between the calculated and found masses confirm the respective chemical formulas.

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 2-Bromo-N-(4-phenoxyphenyl)acetamide | C14H13BrNO2 | 306.0130 | 306.0121 |

| N-(4-phenoxyphenyl)-3-phenylpropanamide | C21H20NO2 | 318.1494 | 318.1478 |

Data from a study on related acetamide derivatives. dergipark.org.tr

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum of a related compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, has been characterized both experimentally and theoretically. nih.govresearchgate.net In general, for acetamide structures, the FTIR spectrum will show characteristic absorption bands for the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and C-N stretching vibrations. openaccessjournals.comopenaccessjournals.com The aromatic rings will also exhibit characteristic C-H and C=C stretching and bending vibrations. The presence of the ether linkage (C-O-C) would also be confirmed by its characteristic stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique employed to measure the absorption of ultraviolet or visible radiation by a substance. For this compound, this method provides information about the electronic transitions within the molecule, which are primarily associated with its aromatic chromophores.

The structure of this compound contains several chromophoric groups, namely the two phenyl rings and the acetamide group, which are expected to absorb UV radiation. The electronic system includes the benzene (B151609) ring of the acetanilide (B955) moiety and the separate phenyl ring of the phenoxy group. The interaction between the lone pair of electrons on the ether oxygen and the adjacent phenyl ring, as well as the electronic interplay within the acetanilide group, influences the UV absorption profile.

The spectrum is anticipated to display characteristic absorption bands corresponding to π→π* transitions within the aromatic rings. The exact absorption maxima (λmax) and molar absorptivity (ε) are dependent on the solvent used for analysis. Common solvents for this type of analysis include ethanol (B145695) and methanol (B129727), as they are transparent in the relevant UV region. While specific experimental data for this compound is not widely published, the analysis of its constituent chromophores allows for a theoretical estimation of its UV absorption characteristics.

Table 1: Key Chromophores in this compound and Expected UV Absorption

| Chromophore | Type of Transition | Expected Absorption Region (nm) |

| Phenyl Ring | π→π | ~200-220 and ~250-270 |

| Acetamide Group | n→π and π→π | ~200-220 |

| Phenoxy Group | π→π | ~270 |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a crucial chromatographic technique for determining the purity of a substance and for monitoring the progress of a chemical reaction. In the context of this compound, TLC is used to separate the compound from starting materials, by-products, or impurities based on differential partitioning between a stationary phase and a mobile phase.

Typically, a TLC analysis of this compound involves using a silica (B1680970) gel plate as the stationary phase, which is polar. The mobile phase, or eluent, is a mixture of solvents, commonly a less polar solvent like hexane (B92381) or petroleum ether mixed with a more polar solvent such as ethyl acetate (B1210297). The separation is based on polarity; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the silica gel and travel shorter distances, leading to a lower Rf value.

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. [ R_f= \dfrac{\text{distance traveled by sample}}{\text{distance traveled by solvent}} ] This value is characteristic for a specific compound in a given solvent system and on a particular stationary phase. For this compound, spots on the TLC plate are typically visualized under a UV lamp (at 254 nm), where the aromatic rings will quench the fluorescence of the indicator in the silica gel, causing the spots to appear dark.

While specific experimental data for this compound is sparse, a structurally related compound, N-(2-(4-fluorophenoxy)phenyl)acetamide, was reported to have an Rf value of 0.4 in a hexane/ethyl acetate (80:20 v/v) system. figshare.com This provides an example of a typical result for a compound of this class.

Table 2: Example Parameters for TLC Analysis of an N-Phenoxyphenyl Acetamide Derivative

| Parameter | Description | Example |

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent system used to elute the compounds. | Hexane / Ethyl Acetate (80:20, v/v) |

| Visualization | Method used to see the separated spots. | UV light at 254 nm |

| Example Rf Value | For the related compound N-(2-(4-fluorophenoxy)phenyl)acetamide. figshare.com | 0.4 |

Elemental Analysis

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample. This technique is essential for verifying the empirical formula of a newly synthesized compound like this compound and serves as a critical checkpoint for its purity.

The molecular formula for this compound is C₁₄H₁₃NO₂. nih.govuni.lufluorochem.co.uk From this formula, the theoretical percentage composition of each element can be calculated. An experimental analysis of a pure sample of the compound is expected to yield results that closely match these theoretical values, typically within a margin of ±0.4% to ±0.5%. This confirmation is a standard requirement for the characterization of a novel or synthesized compound in scientific literature.

**Table 3: Elemental Composition of this compound (C₁₄H₁₃NO₂) **

| Element | Symbol | Atomic Weight | Atoms in Molecule | Total Mass | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 74.00 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.77 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.16 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.08 |

| Total | 227.263 | 100.00 |

Crystallography and Solid State Studies of N 4 Phenoxyphenyl Acetamide and Its Analogues

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal, including bond lengths, bond angles, and the unit cell dimensions. This analysis has been crucial in understanding the three-dimensional structures of N-(4-Phenoxyphenyl)acetamide analogues.

Determination of Crystal System and Space Group

The table below summarizes the crystallographic data for selected analogues.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-[4-(4-Nitrophenoxy)phenyl]acetamide | Triclinic | P-1 | nih.goviucr.org |

| 2-(4-Iodophenoxy)acetamide | Monoclinic | P21/c | nih.goviucr.orgiucr.org |

| N-(4-Acetyl-2-nitrophenyl)acetamide | Monoclinic | C2/c | vulcanchem.com |

Molecular Packing and Intermolecular Interactions

The stability of the crystal lattice in this compound and its analogues is maintained by a variety of non-covalent intermolecular interactions. These forces, including hydrogen bonds, C-H···π interactions, and π-π stacking, dictate the molecular packing in the solid state.

Hydrogen Bonding Networks

Hydrogen bonds are a predominant feature in the crystal structures of acetamide (B32628) derivatives. In the crystal structure of N-[4-(4-Nitrophenoxy)phenyl]acetamide, classical N—H⋯O hydrogen bonds result in the formation of chains. nih.govresearchgate.net These chains are further interconnected by C—H⋯O contacts. nih.govresearchgate.net Similarly, in N-phenyl-2-(phenyl-sulfan-yl)acetamide, N—H⋯O hydrogen bonding leads to the formation of molecular chains. nih.govnih.gov The crystal structure of 2-(4-Iodophenoxy)acetamide also reveals hydrogen bonds involving both nitrogen-bound hydrogen atoms, with the carbonyl oxygen acting as the acceptor, connecting molecules into double layers. nih.goviucr.orgresearchgate.net

In some analogues, these hydrogen bonds can form distinct patterns. For example, in 2-chloro-N-(4-methoxyphenyl)acetamide, N—H⋯O and C—H⋯O hydrogen bonds create layers of molecules. nih.gov

C-H···π Interactions

C-H···π interactions, where a carbon-hydrogen bond acts as a weak acid to interact with the electron cloud of an aromatic ring, also play a significant role in the crystal packing. In N-phenyl-2-(phenyl-sulfan-yl)acetamide, chains formed by hydrogen bonds are further linked by C-H···π interactions, creating a three-dimensional network. nih.govnih.goviucr.org The crystal structure of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide is stabilized by C—H⋯π(ring) interactions, which link helical chains of molecules. iucr.org Another example is (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, where C—H⋯π interactions contribute to the stabilization of the crystal packing. nih.goviucr.orgresearchgate.net

π-π Stacking Interactions

Interactions between aromatic rings, known as π-π stacking, are also observed in the crystal structures of these compounds. In N-[4-(4-Nitrophenoxy)phenyl]acetamide, π–π interactions are present between the centroids of the nitro-substituted benzene (B151609) rings. nih.govresearchgate.net The crystal packing of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide features π-stacking interactions between the pyridazine (B1198779) and phenyl rings, which contribute to the formation of helical chains. iucr.orgresearchgate.net However, it is noteworthy that no π-stacking is apparent in the crystal structure of 2-(4-Iodophenoxy)acetamide. nih.goviucr.orgresearchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, it provides a detailed picture of the close contacts between molecules.

For several analogues of this compound, Hirshfeld analysis has been employed to dissect the contributions of various intermolecular forces. In the case of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, the analysis indicates that the most significant contributions to the surface contacts arise from H⋯H (43.6%), C⋯H/H⋯C (32.1%), and O⋯H/H⋯O (18.1%) interactions. nih.goviucr.orgresearchgate.net This highlights the prevalence of van der Waals forces and hydrogen bonding in the crystal packing.

A study on 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide also showed that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions are the dominant intermolecular contacts. researchgate.net Similarly, for 2-chloro-N-(4-methoxyphenyl)acetamide, C⋯H/H⋯C interactions make the largest contribution (33.4%) to the Hirshfeld surface area, followed by Cl⋯H/H⋯Cl (20%) and O⋯H/H⋯O (19.5%) interactions. nih.gov

Visualization of Intermolecular Contacts

The arrangement of molecules in the crystalline state is determined by various intermolecular forces. github.io For this compound and its analogues, these contacts primarily include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in crystals. nih.govmdpi.comresearchgate.net This method maps the regions of close contact between adjacent molecules, providing a detailed picture of the crystal packing environment. In the crystal structures of related phenoxyphenyl acetamide derivatives, the dominant interactions are typically hydrogen bonds. acs.org The most significant of these is the classical N—H⋯O hydrogen bond, where the amide hydrogen acts as a donor and the carbonyl oxygen of a neighboring molecule acts as an acceptor, often forming distinct chains or dimers. researchgate.netnih.gov

Weaker C—H⋯O and C—H⋯π interactions also play a crucial role in stabilizing the three-dimensional supramolecular architecture. acs.orgkuleuven.be In the crystal structure of the closely related N-[4-(4-Nitrophenoxy)phenyl]acetamide, N—H⋯O and C—H⋯O hydrogen bonds are key to the packing, linking molecules into chains and rings. nih.gov Furthermore, π–π stacking interactions between aromatic rings are also observed, with reported distances between the centroids of nitro-substituted benzene rings of 3.5976 (18) Å in one of the molecules in the asymmetric unit. nih.gov The visualization of these interactions reveals a highly organized and stable molecular assembly.

Two-Dimensional Fingerprint Plots

For this class of compounds, specific patterns emerge. Analysis of various N-(substituted phenyl)acetamide derivatives reveals that the majority of intermolecular interactions are H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts. acs.orgnih.gov Studies on related nimesulide (B1678887) derivatives show that these three contact types account for approximately 90% of the total Hirshfeld surface area. acs.org

A Hirshfeld analysis of a chalcone-containing N-phenylacetamide analogue showed the most important contributions to the surface contacts arise from H⋯H (43.6%), C⋯H/H⋯C (32.1%), and O⋯H/H⋯O (18.1%) interactions. kuleuven.be Similarly, for 2-chloro-N-(4-methoxyphenyl)acetamide, C⋯H/H⋯C interactions make the largest contribution to the surface area (33.4%). researchgate.net These findings suggest that van der Waals forces and weaker hydrogen bonds are collectively significant in defining the crystal structure.

Conformational Analysis in Solid State

The conformational flexibility of this compound is primarily associated with the rotation around the ether linkage and the amide bond. The solid-state conformation is effectively "frozen" in the crystal lattice, and its analysis is achieved through single-crystal X-ray diffraction.

A detailed study of the analogue N-[4-(4-Nitrophenoxy)phenyl]acetamide reveals key conformational features that are likely transferable. nih.gov The asymmetric unit of this compound contains two crystallographically independent molecules, which differ principally in their conformation. nih.gov This phenomenon, known as conformational polymorphism, highlights the molecule's structural adaptability.

The primary difference between the two molecules lies in the orientation of the acetamide group relative to the adjacent benzene ring. nih.gov The dihedral angles between the key planar groups of the two independent molecules (M1 and M2) in the asymmetric unit of N-[4-(4-Nitrophenoxy)phenyl]acetamide are presented below.

| Dihedral Angle | Molecule M1 (°) | Molecule M2 (°) |

| Acetamide Plane / Benzene Ring B | 44.77 (7) | 19.06 (7) |

| Acetamide Plane / Nitro-Phenoxy Group | 77.53 (7) | 80.26 (5) |

| Benzene Ring B / Nitro-Phenoxy Group | 64.46 (4) | 80.84 (4) |

Data sourced from a crystallographic study of N-[4-(4-Nitrophenoxy)phenyl]acetamide. nih.gov

This data illustrates a significant twist between the planes of the aromatic rings and the acetamide group. The difference in the dihedral angle between the acetamide group and the adjacent ring (44.77° vs. 19.06°) is particularly notable and demonstrates the energetic accessibility of different rotational isomers. nih.gov The molecules are stabilized by a network of hydrogen bonds, as detailed in the table below.

| Hydrogen Bond (D—H⋯A) | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N1—H1⋯O5ⁱ | 0.86 | 2.04 | 2.8897 (19) | 170 |

| N3—H3⋯O1ⁱⁱ | 0.86 | 2.10 | 2.941 (2) | 165 |

| C11—H11⋯O4ⁱⁱⁱ | 0.93 | 2.58 | 3.395 (2) | 146 |

Symmetry codes: (i) x-1, y, z; (ii) x+1, y, z; (iii) -x+3/2, y-1/2, -z+1/2. Data sourced from a crystallographic study of N-[4-(4-Nitrophenoxy)phenyl]acetamide. nih.gov

This analysis underscores that even subtle changes in the molecular environment can favor different conformations, a critical aspect for understanding the behavior of this class of compounds in the solid state.

Computational Chemistry and Molecular Modeling of N 4 Phenoxyphenyl Acetamide

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

DFT methods have been employed to determine the optimized geometry and electronic properties of acetamide (B32628) derivatives. cyberleninka.ru These calculations can predict key parameters that influence a molecule's reactivity and interactions. For instance, the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's electronic behavior. cyberleninka.ruresearchgate.netnih.gov The spatial distribution of these orbitals and their energy gap are crucial in understanding chemical reactivity. cyberleninka.ru

In related studies on similar acetamide structures, DFT calculations have been used to compute properties like ionization potential, electron affinity, chemical hardness, and softness, which are descriptors of reactivity. researchgate.net Furthermore, molecular electrostatic potential (MEP) maps, generated through DFT, reveal the distribution of positive and negative charges across the molecule, highlighting electrophilic and nucleophilic regions that are critical for intermolecular interactions. researchgate.netresearchgate.net

A critical validation of computational methods is the comparison of their results with experimental data. In several studies involving complex molecules with acetamide moieties, the molecular structures optimized using DFT have shown good agreement with crystal structures determined by X-ray diffraction. researchgate.netmdpi.com While there is often a strong correlation, minor discrepancies, particularly in torsion angles, can occur. mdpi.com For example, in one study, the optimized geometry of a triazole derivative showed a difference in the planarity of an aromatic ring compared to its experimental crystal structure. mdpi.com Such comparisons are vital for refining computational models and ensuring their predictive accuracy.

Geometry Optimization and Electronic Structure Calculations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as N-(4-Phenoxyphenyl)acetamide, might interact with a biological target, typically a protein or enzyme.

Docking simulations are crucial for analyzing the interactions between a ligand and its receptor. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netedu.krd The phenoxyphenyl group, for instance, is known to contribute to interactions with hydrophobic regions of proteins. In studies of related compounds, the acetamide linker has been shown to modulate electronic properties and influence target selectivity. vulcanchem.com The pyrimidinone core in some derivatives contributes to hydrogen-bonding capacity, while a phenyl substituent can enhance hydrophobic interactions. vulcanchem.com

A primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to its target. Binding affinity, often expressed as a binding free energy (ΔGb) in kcal/mol, indicates the strength of the interaction. edu.krd Lower binding energy scores generally correspond to a stronger binding affinity and a more stable ligand-protein system. mdpi.com For various acetamide derivatives, docking studies have successfully predicted binding conformations within the active sites of enzymes. edu.krdniscpr.res.in

Molecular docking has been applied to study the interaction of this compound derivatives and related compounds with several enzymes.

Cyclooxygenase-2 (COX-2): Derivatives of acetamide have been docked into the active site of the COX-2 enzyme to explore their potential as anti-inflammatory agents. edu.krdniscpr.res.in These simulations help in understanding the structural basis for selective COX-2 inhibition. vulcanchem.comniscpr.res.in The 4-phenoxyphenyl moiety, in particular, has been noted to contribute to COX-2 selectivity in some sulfonamide derivatives. vulcanchem.com

Acetyl-CoA Carboxylase (ACC): The 4-phenoxy-phenyl structure is a key feature in some inhibitors of acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism. nih.gov Molecular docking studies have been used to model the binding of these inhibitors to the active site of ACC, providing insights for the development of new anticancer agents. nih.govscienceandtechnology.com.vnnih.gov In one study, a 4-phenoxy-phenyl isoxazole (B147169) derivative was identified as a potent ACC inhibitor through high-throughput virtual screening and subsequent docking analysis. nih.gov

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): Molecular docking has been utilized to investigate the interaction between various compounds and the NQO1 enzyme. mdpi.comnih.govnih.gov These studies help to understand how certain molecules can act as substrates or inhibitors for NQO1, which is involved in cellular defense against oxidative stress. mdpi.comnih.gov Docking simulations can show how ligands fit into the NQO1 active site, often in relation to the FAD cofactor. mdpi.com

Phosphoinositide 3-kinase gamma (PI3Kγ): The binding mode of certain compounds with PI3Kγ has been analyzed using molecular docking to understand their potential as inhibitors. researchgate.net The PI3K/AKT/mTOR pathway is a significant target in cancer therapy, and understanding inhibitor binding is crucial for drug development. nih.gov

Transcriptional Repressor EthR: While not directly involving this compound, the principles of enzyme-ligand interaction studies are broadly applicable. Such studies are fundamental in drug discovery for various targets.

Interactive Table of Computational Data for Related Acetamide Derivatives

| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interactions |

| Ester prodrugs of NSAIDs | COX-1 | -8.9 to -9.8 | Not specified |

| Ester prodrugs of NSAIDs | COX-2 | -10.4 to -12.4 | Not specified |

| 1,3,4-Oxadiazole derivatives | COX-2 | Not specified | Favorable binding interactions |

| 4-phenoxy-phenyl isoxazoles | ACC | Not specified | Hydrogen bonds, interactions with key amino acids |

| Quinazolinone derivatives | Keap1 (Nrf2-binding site) | Not specified | Same binding interactions as co-crystallized ligand |

Binding Mode and Affinity Prediction

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the development of new drugs. By analyzing how chemical structure modifications affect a compound's biological activity, researchers can design more effective and selective molecules.

Computational SAR studies on this compound derivatives have revealed key structural features that influence their biological activity. For instance, in a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives, it was found that substitutions at the N-3 position of the quinazolin-4(3H)-one scaffold with aromatic groups led to higher anti-parasitic activity. acs.org However, modifications to the phenyl moiety of the quinazolin-4(3H)-one and the diarylether fragment did not improve activity against T. gondii. acs.org

In another study, the hybridization of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamide scaffolds produced compounds with anticonvulsant properties. nih.gov The SAR analysis indicated that the presence of an aromatic ring, a co-planar proton-accepting moiety, and a second out-of-plane aromatic ring are crucial for agonistic activity at the benzodiazepine (B76468) receptor. nih.gov

Furthermore, modifications to the this compound structure have been explored to enhance its inhibitory potency against specific enzymes. For example, the anti-inflammatory effects of some derivatives are attributed to the 4-phenoxyphenyl moiety, which contributes to COX-2 selectivity. vulcanchem.com

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. This information is then used for lead optimization, the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties.

Several studies have utilized pharmacophore modeling to identify and optimize this compound-based inhibitors. For instance, a pharmacophore-based virtual screening was successful in identifying novel and selective inhibitors of SIRT2, a protein implicated in various diseases. researchgate.netresearchgate.netsirtteam.com The identified pharmacophore typically includes features like aromatic rings, hydrogen bond acceptors, and hydrophobic groups, which guide the design of more potent inhibitors.

Lead optimization efforts have focused on modifying the this compound scaffold to improve its interaction with the target protein. For example, in the development of SIRT2 inhibitors, structural optimization of a virtual screening hit led to a series of diaryl acetamides with enhanced inhibitory potency and selectivity. researchgate.net Similarly, modifications on a 2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide scaffold were performed to improve SIRT2 inhibitory potency. gazi.edu.tr These studies highlight the iterative process of computational design, synthesis, and biological evaluation in modern drug discovery.

Correlation of Structural Modifications with Biological Activity

In silico Prediction of Molecular Properties